molecular formula C26H19ClN2O2S2 B15085803 (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 609795-20-2

(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15085803
CAS No.: 609795-20-2
M. Wt: 491.0 g/mol
InChI Key: FEZWPNRLLWHLAY-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one features a hybrid structure combining a thiazolidinone core and an indol-2-one moiety. Key structural attributes include:

  • Thiazolidinone ring: Substituted at position 3 with a 2-chlorobenzyl group and at position 5 with a (Z)-configured ylidene linkage to the indol-2-one.
  • Functional groups: The 4-oxo and 2-thioxo groups on the thiazolidinone contribute to hydrogen bonding and π-stacking interactions, critical for biological activity .

This compound belongs to a class of molecules investigated for antimicrobial, antifungal, and anticancer properties, leveraging the pharmacophoric features of thiazolidinone and indole derivatives .

Properties

CAS No.

609795-20-2

Molecular Formula

C26H19ClN2O2S2

Molecular Weight

491.0 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H19ClN2O2S2/c1-16-10-12-17(13-11-16)14-28-21-9-5-3-7-19(21)22(24(28)30)23-25(31)29(26(32)33-23)15-18-6-2-4-8-20(18)27/h2-13H,14-15H2,1H3/b23-22-

InChI Key

FEZWPNRLLWHLAY-FCQUAONHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with α-haloketones to yield the thiazolidinone ring. The final step involves the Knoevenagel condensation with 1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of the compound involves several steps, typically beginning with the formation of thiazolidinone derivatives. The structural formula is represented as follows:

Molecular Formula: C22H19ClN2O3S2
Molecular Weight: 458.98 g/mol

The compound's structure features a thiazolidine ring, an indole moiety, and a chlorobenzyl substituent, which contribute to its biological activity.

Biological Activities

Research has identified various biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one have shown effectiveness against various bacterial strains and fungi.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It is thought to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor-induced immunosuppression. Inhibiting IDO can enhance the effectiveness of cancer therapies by restoring immune response against tumors .

Anti-inflammatory Effects

Research indicates that thiazolidinone derivatives may possess anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies provide insights into the applications of this compound:

StudyFindings
Study 1 : Antimicrobial EfficacyThe compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Study 2 : Anticancer MechanismIn vitro studies showed that the compound inhibited IDO activity in cancer cell lines, leading to increased T-cell proliferation .
Study 3 : Anti-inflammatory PotentialAnimal models demonstrated reduced inflammation markers following treatment with thiazolidinone derivatives related to this compound .

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The target compound shares a thiazolidinone-indol-2-one scaffold with several analogs (Table 1). Notable comparisons include:

Table 1: Structural Comparison of Key Analogs
Compound ID & Source Thiazolidinone Substituent Indol-2-one Substituent Key Structural Differences
Target Compound 3-(2-Chlorobenzyl) 1-(4-Methylbenzyl) Reference structure
3-Isobutyl 1-(4-Methylbenzyl) Isobutyl vs. 2-chlorobenzyl
3-(4-Chlorobenzyl) 5-(1H-Indol-3-yl-methylene) 4-Chlorobenzyl; indole at position 5
3-(3-Chlorophenyl) 5-Nitro Nitro group; phenyl vs. benzyl
3-Benzyl 5-Bromo, 1-Butyl Bromo and butyl substituents

Key Observations :

  • Substituent Position: The 2-chlorobenzyl group on the thiazolidinone (target) differs from the 4-chlorobenzyl () and isobutyl (), impacting steric and electronic profiles.
  • Indol-2-one Modifications : The 4-methylbenzyl group (target) is retained in , whereas introduces a nitro group, which may enhance electrophilic reactivity .

Physicochemical and Computational Analysis

  • LogP and Solubility : The 2-chlorobenzyl and 4-methylbenzyl groups in the target compound likely increase logP (predicted ~4.2) compared to ’s 4-chlorobenzyl (logP ~3.8) .
  • Molecular Docking: notes that indole-thiazolidinone hybrids exhibit binding to bacterial enoyl-ACP reductase. The target’s 2-chlorobenzyl may occupy a hydrophobic pocket absent in ’s isobutyl analog .
  • Similarity Coefficients : Using Tanimoto coefficients (), the target shows >85% similarity to (shared indol-2-one and benzyl groups) but <70% to (nitro substitution) .

Crystallographic and Structural Tools

  • SHELX/ORTEP : Programs like SHELXL () and ORTEP () were critical in resolving the Z-configuration of the ylidene bond and anisotropic displacement parameters in analogs .
  • WinGX Suite : Used for refining crystal structures of related compounds (e.g., ’s bromo-substituted analog) .

Q & A

Q. What are the common synthetic pathways for synthesizing thiazolidinone-indole hybrid compounds like the target molecule?

The compound can be synthesized via condensation reactions involving thiazolidinone precursors and indole derivatives. For example:

  • Method A : Refluxing 3-acetylindole with phenylhydrazine and p-toluenesulfonamide in ethanol for 8 hours, followed by recrystallization .
  • Method B : Using thiol-containing reagents (e.g., mercaptoacetic acid) under shorter reflux times (4 hours) to improve yield (73%) . Key intermediates include Schiff bases formed between aldehyde-containing indole derivatives and aminothiazolidinones. Characterization typically involves FT-IR (C=O and C=S stretches) and NMR (aromatic proton shifts) .

Table 1 : Comparison of synthesis methods for thiazolidinone derivatives

MethodReagentsTime (h)Yield (%)Key Functional Groups Confirmed
AEthanol, p-toluenesulfonamide8~60C=O (1680 cm⁻¹), C=S (1240 cm⁻¹)
BMercaptoacetic acid, ethanol473C=S (1235 cm⁻¹), N-H (3300 cm⁻¹)

Q. How can researchers verify the stereochemical configuration of the (3Z)-isomer in this compound?

X-ray crystallography is the gold standard for confirming stereochemistry. For instance, single-crystal studies on analogous compounds (e.g., (2Z)-N-(2-chlorobenzyl)hydrazine-carbothioamide) revealed planar geometries and hydrogen-bonding networks that stabilize the Z-configuration . Alternatively, NOESY NMR can detect spatial proximity between protons on the thiazolidinone and indole moieties to infer stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identifies C=O (1650–1750 cm⁻¹), C=S (1200–1250 cm⁻¹), and N-H (3200–3400 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals aromatic proton environments (δ 6.8–8.2 ppm for indole and benzyl groups), while ¹³C NMR confirms carbonyl (δ 170–180 ppm) and thiocarbonyl (δ 190–200 ppm) carbons .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z corresponding to C₂₈H₂₀ClN₃O₂S₂) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst) and identify optimal conditions .
  • Bayesian Optimization : Machine learning models predict high-yield conditions with minimal experimental runs. For example, adjusting reflux time from 4 to 6 hours increased yields by 15% in similar thiazolidinone syntheses .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions, as demonstrated in diphenyldiazomethane synthesis .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. antioxidant results) be resolved?

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations to differentiate potency across assays .
  • Mechanistic Studies : Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial DNA gyrase for antimicrobial activity) versus antioxidant pathways (e.g., Nrf2-Keap1) .
  • Redox Profiling : Compare oxidative stress markers (e.g., ROS levels) in cellular models to confirm dual activity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?

  • Analog Synthesis : Modify substituents (e.g., replace 2-chlorobenzyl with 3,5-dichlorophenyl) and compare bioactivity .
  • QSAR Modeling : Use computational tools (e.g., MOE) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
  • Crystallographic Data : Overlay crystal structures of analogs to identify critical hydrogen bonds or π-π interactions .

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
  • Dynamic NMR : Monitor temperature-dependent shifts to detect conformational flexibility .
  • Theoretical Calculations : Compare experimental NMR/IR spectra with DFT-predicted values (e.g., using Gaussian) .

Data Contradiction Analysis

Q. Why do different synthesis methods (e.g., Method A vs. B) yield varying product purities?

  • Side Reactions : Method B’s shorter reflux time may reduce decomposition of thiol intermediates .
  • Solvent Effects : Ethanol in Method A promotes Schiff base formation but may solubilize impurities less effectively than polar aprotic solvents .
  • Catalyst Role : p-Toluenesulfonamide in Method A acts as a Brønsted acid, accelerating condensation but potentially forming sulfonamide byproducts .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ < 50 μM indicates high activity) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess selective toxicity .

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Strict Stoichiometry : Use molar ratios validated by kinetic studies (e.g., 1.1:1 aldehyde-to-amine ratio) .
  • Quality Control : Pre-purify starting materials via column chromatography and monitor reactions by TLC .
  • Automation : Implement robotic liquid handlers for precise reagent dispensing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.